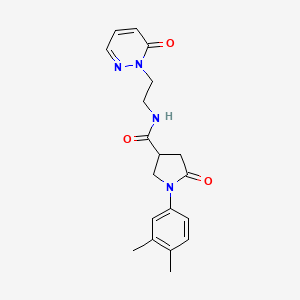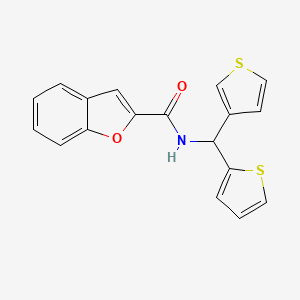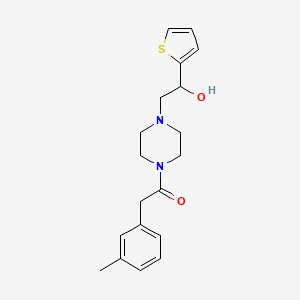
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that was initially developed as an antitumor agent. It has a molecular weight of 308.34 g/mol and a chemical formula of C17H14N2O3. DMXAA is a promising drug candidate due to its ability to selectively target tumor cells while sparing normal cells.
Wirkmechanismus
The exact mechanism of action of 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide is not fully understood. However, it is known to activate the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.
Biochemical and Physiological Effects:
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines and chemokines, which recruit immune cells to the tumor site. It also leads to the destruction of tumor blood vessels and the induction of tumor cell death. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Zukünftige Richtungen
There are several future directions for 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide research. One area of interest is in combination therapy with other anticancer agents. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Another area of interest is in the development of more potent and selective STING agonists. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to activate other pathways besides STING, which can lead to off-target effects. Finally, there is interest in the development of 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide analogs with improved solubility and pharmacokinetic properties.
Synthesemethoden
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide can be synthesized through a multi-step process starting from 2-hydroxybenzoic acid. The first step involves the synthesis of 2-(2-methylphenyl)acetic acid, which is then converted to 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)acetic acid. The final step involves the amidation of the carboxylic acid group with 2-methylphenylamine to yield 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to induce tumor regression in a variety of preclinical models, including lung, colon, breast, and prostate cancers. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide works by activating the innate immune system, leading to the production of cytokines and chemokines that recruit immune cells to the tumor site. This results in the destruction of tumor blood vessels and the induction of tumor cell death.
Eigenschaften
IUPAC Name |
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-6-2-4-8-14(12)19-16(21)10-20-17(22)11-24-15-9-5-3-7-13(15)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSCYOBEUZJERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)

![1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2884219.png)
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2884224.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2884225.png)

![1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one](/img/structure/B2884229.png)



![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)